![molecular formula C21H20Cl2N4O6S B324444 2-(2,4-dichlorophenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}propanamide](/img/structure/B324444.png)
2-(2,4-dichlorophenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}propanamide is an organic compound known for its applications in various fields such as agriculture, chemistry, and biology. It is a derivative of phenoxy herbicides, which are widely used for their selective weed control properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorophenol and 2,6-dimethoxypyrimidine.
Formation of Intermediate: The 2,4-dichlorophenol undergoes a reaction with propionic acid to form 2-(2,4-dichlorophenoxy)propionic acid.
Amidation: The intermediate is then reacted with 4-aminosulfonylphenylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalysts: Use of catalysts such as triethylamine or potassium carbonate to facilitate the reactions.
Temperature Control: Maintaining specific temperatures to ensure the reactions proceed efficiently.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product in pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-dichlorophenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
2-(2,4-dichlorophenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}propanamide has several scientific research applications:
Agriculture: Used as a herbicide for selective weed control.
Chemistry: Employed in the synthesis of various organic compounds.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Mécanisme D'action
The compound exerts its effects by interfering with specific molecular targets and pathways:
Molecular Targets: It targets enzymes involved in plant growth regulation.
Pathways: The compound disrupts the synthesis of essential proteins and hormones, leading to inhibited growth and development of weeds.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar properties.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with comparable applications.
Mecoprop (MCPP): A related compound used for weed control.
Uniqueness
2-(2,4-dichlorophenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}propanamide is unique due to its specific molecular structure, which provides distinct selectivity and efficacy in its applications.
Propriétés
Formule moléculaire |
C21H20Cl2N4O6S |
|---|---|
Poids moléculaire |
527.4 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenoxy)-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]propanamide |
InChI |
InChI=1S/C21H20Cl2N4O6S/c1-12(33-17-9-4-13(22)10-16(17)23)20(28)24-14-5-7-15(8-6-14)34(29,30)27-18-11-19(31-2)26-21(25-18)32-3/h4-12H,1-3H3,(H,24,28)(H,25,26,27) |
Clé InChI |
BMBYCTJJYMOPGQ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NC(=N2)OC)OC)OC3=C(C=C(C=C3)Cl)Cl |
SMILES canonique |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NC(=N2)OC)OC)OC3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


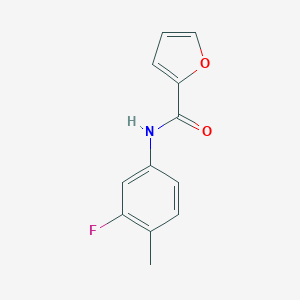
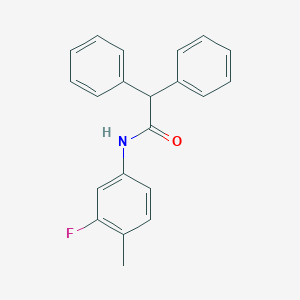
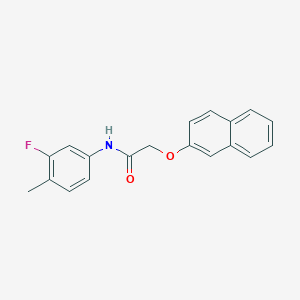
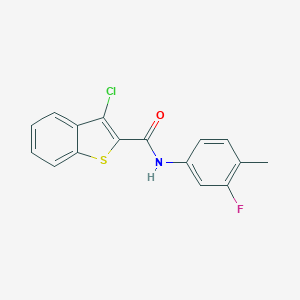
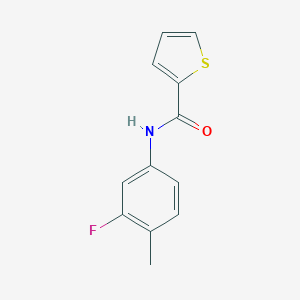
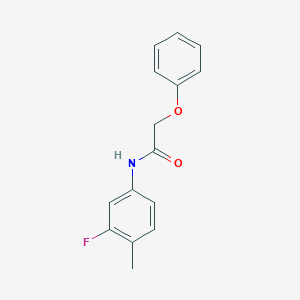

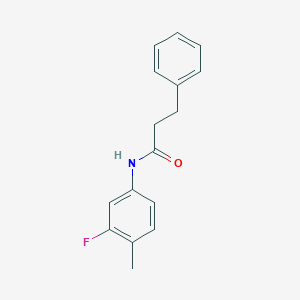
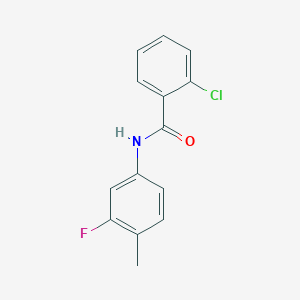
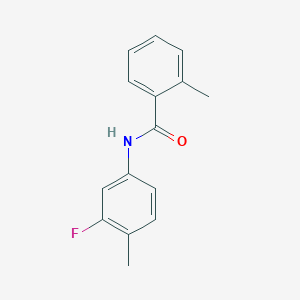
![N,N'-2,2'-biphenyldiylbis[2-(2-methylphenoxy)acetamide]](/img/structure/B324377.png)
![N,N'-2,2'-biphenyldiylbis[2-(4-methylphenoxy)acetamide]](/img/structure/B324378.png)
![N-[2'-(propionylamino)[1,1'-biphenyl]-2-yl]propanamide](/img/structure/B324379.png)
![N,N'-bis[4-(diethylsulfamoyl)phenyl]pentanediamide](/img/structure/B324384.png)
